5-Chloro-3,6-diethylpyrazin-2(1H)-one
Description
5-Chloro-3,6-diethylpyrazin-2(1H)-one is a pyrazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions (pyrazine core). The substitution pattern includes a chlorine atom at position 5 and ethyl groups at positions 3 and 4. This compound’s structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
73444-19-6 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
5-chloro-3,6-diethyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H11ClN2O/c1-3-5-7(9)10-6(4-2)8(12)11-5/h3-4H2,1-2H3,(H,11,12) |
InChI Key |
IMCBHMVZIAQUML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=O)N1)CC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs of 5-chloro-3,6-diethylpyrazin-2(1H)-one include:
Structural Insights :
- Chloro vs.
- Amino Group Effects: 3-Amino-6-methylpyrazin-2(1H)-one exhibits basicity and hydrogen-bonding capacity due to the NH₂ group, contrasting with the chloro-ethyl analog’s lipophilic profile .
- Fused Ring Systems : 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one’s fused pyridine-pyrazine system extends conjugation, likely improving UV absorption and stability in materials applications .
Physicochemical Properties (Inferred)
| Property | This compound | 5-Ethyl-3,6-dimethylpyrazin-2(1H)-one | 3-Amino-6-methylpyrazin-2(1H)-one |
|---|---|---|---|
| Molecular Weight | ~215.7 g/mol | ~180.2 g/mol | ~139.1 g/mol |
| Polarity | Moderate (Cl + Et) | Low (Et + Me) | High (NH₂) |
| Lipophilicity (LogP) | Higher (diethyl) | Moderate (ethyl + methyl) | Lower (NH₂) |
| Reactivity | Electrophilic at C5 | Less reactive (alkyl substituents) | Nucleophilic (NH₂) |
Notes:
- Chlorine’s electronegativity increases acidity at the N-H position compared to alkyl-substituted analogs.
- Diethyl groups enhance solubility in nonpolar solvents, whereas amino derivatives are water-soluble .
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